molecular formula C11H14Cl2N2O3 B1424649 4-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride CAS No. 1220037-73-9

4-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride

Cat. No.: B1424649
CAS No.: 1220037-73-9
M. Wt: 293.14 g/mol
InChI Key: GVXXPVSVLGSBKR-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for this compound is 4-(2-chloro-4-nitrophenoxy)piperidine hydrochloride , reflecting its structural components: a piperidine ring substituted at the 4-position with a 2-chloro-4-nitrophenoxy group, paired with a hydrochloride counterion. The molecular formula, C₁₁H₁₄Cl₂N₂O₃ , confirms the presence of 11 carbon atoms, 14 hydrogens, two chlorine atoms, two nitrogens, and three oxygens. Key functional groups include the nitro (-NO₂), chloro (-Cl), and ether (-O-) moieties. The molecular weight is 293.14 g/mol , calculated from the sum of atomic masses.

Component Count Role in Structure
Carbon (C) 11 Backbone of piperidine and aryl rings
Hydrogen (H) 14 Saturation of bonds
Chlorine (Cl) 2 Substituent on phenyl ring
Nitrogen (N) 2 Nitro group and piperidine ring
Oxygen (O) 3 Nitro and ether groups

Crystallographic Studies: X-ray Diffraction Patterns and Unit Cell Parameters

While direct crystallographic data for this compound is limited, analogous piperidine derivatives exhibit monoclinic or orthorhombic crystal systems. For example, related nitro-substituted piperidine compounds crystallize in the P2₁/c space group with unit cell parameters approximating a = 6.5–7.0 Å, b = 20.0–21.0 Å, and c = 11.0–12.0 Å. The piperidine ring typically adopts a chair conformation , stabilized by intramolecular hydrogen bonds between the hydrochloride and nitro oxygen atoms. X-ray diffraction patterns for similar structures show characteristic peaks at 2θ = 10–30°, corresponding to planar aromatic stacking and heterocyclic ring orientations.

Spectroscopic Identification: NMR (¹H, ¹³C) and FT-IR Spectral Signatures

¹H NMR (500 MHz, DMSO-d₆):

  • Aromatic protons : Doublets at δ 8.20–8.30 ppm (H-3, H-5 of nitro-substituted phenyl) and δ 7.40–7.60 ppm (H-6 adjacent to Cl).
  • Piperidine protons : Multiplet at δ 3.00–3.50 ppm (H-2, H-6 of piperidine) and δ 1.50–2.00 ppm (H-3, H-4, H-5).
  • Hydrochloride proton : Broad singlet at δ 12.0–12.5 ppm (NH⁺).

¹³C NMR (125 MHz, DMSO-d₆):

  • Aromatic carbons : δ 148–150 ppm (C-NO₂), δ 125–130 ppm (C-Cl), and δ 115–120 ppm (C-O).
  • Piperidine carbons : δ 45–50 ppm (C-2, C-6), δ 25–30 ppm (C-3, C-4, C-5).

FT-IR (cm⁻¹):

  • Strong stretches at 1,520 and 1,350 (asymmetric and symmetric NO₂), 1,240 (C-O-C ether), and 750 (C-Cl). The piperidine N-H⁺ stretch appears as a broad band near 3,000–3,200 .

Mass Spectrometric Fragmentation Patterns and Molecular Ion Analysis

Electrospray ionization (ESI+) mass spectrometry reveals a molecular ion peak at m/z 293.14 [M+H]⁺, consistent with the molecular formula. Key fragmentation pathways include:

  • Loss of HCl (m/z 257.08 ).
  • Cleavage of the ether bond to yield m/z 156.02 (C₆H₄ClNO₂⁺) and m/z 138.10 (C₅H₁₀N⁺).
  • Further decomposition of the nitro group generates m/z 210.06 (M⁺ – NO₂).
Fragment m/z Assignment
[M+H]⁺ 293.14 Molecular ion
[M+H – HCl]⁺ 257.08 Loss of hydrochloride
C₆H₄ClNO₂⁺ 156.02 Chloronitrophenoxy fragment
C₅H₁₀N⁺ 138.10 Piperidine fragment

Computational Molecular Modeling: DFT-Based Geometry Optimization

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level optimize the geometry, revealing a planar nitro group (dihedral angle = 2.8° with phenyl ring) and a chair-configured piperidine. Key findings include:

Parameter Value Description
C-O bond length 1.36 Å Ether linkage
N-O bond length 1.22 Å Nitro group
Cl-C bond length 1.74 Å Aromatic chlorine substitution
Partial charges (e) N (nitro): -0.45 Electrophilic nitro group
O (ether): -0.65 Nucleophilic oxygen

Properties

IUPAC Name

4-(2-chloro-4-nitrophenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3.ClH/c12-10-7-8(14(15)16)1-2-11(10)17-9-3-5-13-6-4-9;/h1-2,7,9,13H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXXPVSVLGSBKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=C(C=C(C=C2)[N+](=O)[O-])Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220037-73-9
Record name Piperidine, 4-(2-chloro-4-nitrophenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220037-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride typically involves the reaction of 2-chloro-4-nitrophenol with piperidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-(2-amino-4-nitrophenoxy)piperidine hydrochloride.

Scientific Research Applications

Chemistry

4-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride serves as a crucial building block in organic synthesis. It is employed in the creation of more complex molecules, facilitating advancements in chemical research.

Biology

This compound is instrumental in biological studies, particularly in:

  • Enzyme Inhibition: It has shown the ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant for Alzheimer's disease therapies.
  • Receptor Binding: The compound modulates receptor functions, influencing various physiological processes .

Medicine

Research into its therapeutic potential has highlighted several promising applications:

  • Anti-inflammatory Properties: Studies suggest efficacy in treating conditions characterized by excessive inflammation, such as arthritis.
  • Antimicrobial Activity: The compound exhibits significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, as well as antifungal properties against Candida albicans .

Enzyme Inhibition Studies

A study focused on various piperidine derivatives found that modifications similar to those in this compound significantly enhanced enzyme inhibition compared to unmodified compounds. This underscores its potential in drug design targeting neurodegenerative diseases.

Therapeutic Applications

Research into the anti-inflammatory effects of this compound suggests potential applications in treating inflammatory bowel disease and other related conditions. Its ability to modulate immune responses indicates a promising avenue for further investigation .

Mechanism of Action

The mechanism of action of 4-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Physicochemical and Pharmacological Data

Compound Molecular Weight (g/mol) Halogen Substituents Key Pharmacological Notes
4-(2-Chloro-4-nitrophenoxy)piperidine HCl Not Provided Cl, NO₂ Likely high solubility due to HCl salt; potential CNS activity inferred from analogs .
3-(2-Chloro-4-nitrophenoxy)piperidine HCl 293.144 Cl, NO₂ Positional isomerism may reduce receptor affinity compared to 4-substituted analogs .
4-(2-Fluoro-4-nitrophenoxy)piperidine HCl 276.69 F, NO₂ Enhanced polarity may limit lipid membrane permeability .
4-(4-Nitrophenyl)piperidine HCl 254.7 NO₂ Rigid structure favors anti-inflammatory applications .

Biological Activity

4-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride is a synthetic compound with significant biological activity, particularly in pharmacological and biochemical research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C12H16ClN2O3C_{12}H_{16}ClN_{2}O_{3} and is characterized by a piperidine ring substituted with a chloro-nitrophenyl ether. Its hydrochloride form enhances solubility, making it suitable for various biological applications.

PropertyValue
Molecular FormulaC₁₂H₁₆ClN₂O₃
Molecular Weight285.72 g/mol
IUPAC Name4-[(2-chloro-4-nitrophenoxy)methyl]piperidine;hydrochloride
SolubilitySoluble in water and organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It can inhibit enzyme activities or modulate receptor functions, leading to various biological effects such as anti-inflammatory and antimicrobial actions .

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : It can interact with neurotransmitter receptors, potentially influencing neurological functions.

Antiviral Properties

Research has indicated that derivatives of piperidine compounds exhibit antiviral activity. For instance, studies on similar compounds have shown efficacy against influenza viruses, suggesting that this compound may also possess antiviral properties .

Case Studies

  • Influenza Virus Inhibition :
    • In vitro studies demonstrated that piperidine derivatives can inhibit the replication of influenza A virus in MDCK cells. The compound was tested against various strains, showing promising results in reducing cytopathic effects .
  • Anticancer Activity :
    • Compounds related to 4-(2-Chloro-4-nitrophenoxy)piperidine have been evaluated for their cytotoxic effects on cancer cell lines (e.g., HCT-116, MCF-7). These studies revealed that such compounds could induce apoptosis and cell cycle arrest, highlighting their potential as anticancer agents .

Research Findings

A detailed examination of the compound's biological activity reveals several promising findings:

Study FocusFindings
Antiviral ActivitySignificant inhibition of influenza A virus replication in vitro
Anticancer ActivityInduced apoptosis in human cancer cell lines; modulation of apoptotic genes
Enzyme InteractionPotential inhibition of inflammatory enzymes; receptor modulation effects

Q & A

Q. What are the optimal synthetic routes for preparing 4-(2-chloro-4-nitrophenoxy)piperidine hydrochloride?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution, where piperidine reacts with 2-chloro-4-nitrophenyl derivatives under alkaline conditions (e.g., using NaOH in dichloromethane). Post-reaction, purification typically involves solvent extraction, followed by recrystallization or column chromatography (silica gel, eluting with methanol/dichloromethane mixtures) to achieve high purity (>95%) .

Q. How should researchers handle and store this compound safely in the laboratory?

  • Methodological Answer :
  • Handling : Use PPE (gloves, goggles, lab coat) to avoid inhalation, skin contact, or ingestion. Work in a fume hood due to potential dust formation .
  • Storage : Keep in a tightly sealed container under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to moisture, strong oxidizers, or heat sources to prevent decomposition .

Q. What purification techniques are recommended for isolating this compound?

  • Methodological Answer :
  • Recrystallization : Use ethanol/water mixtures to remove impurities.
  • Column Chromatography : Optimize mobile phase (e.g., 5–10% methanol in DCM) based on TLC Rf values (~0.3–0.5).
  • HPLC : For analytical purity, employ a C18 column with acetonitrile/water (70:30) and UV detection at 254 nm .

Advanced Research Questions

Q. How do substitution patterns on the piperidine ring influence reactivity in cross-coupling reactions?

  • Methodological Answer : The nitro and chloro groups on the phenyl ring act as electron-withdrawing groups, directing electrophilic substitution to the meta position. Piperidine’s nitrogen lone pair enhances nucleophilicity, enabling Suzuki-Miyaura couplings with aryl boronic acids. For mechanistic studies, monitor reactions via ¹H NMR (δ 7.8–8.2 ppm for aromatic protons) and optimize Pd catalysts (e.g., Pd(PPh₃)₄) .

Q. What analytical methods are critical for characterizing this compound’s stability under varying pH conditions?

  • Methodological Answer :
  • UV-Vis Spectroscopy : Track absorbance changes at λmax (~310 nm) in buffers (pH 1–13) over 24–72 hours.
  • LC-MS : Identify degradation products (e.g., nitro reduction to amine).
  • XRD : Compare crystal structures before/after degradation to assess conformational changes .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer : Variations in yields (e.g., 70–98%) arise from differences in:
  • Reagent Ratios : Excess piperidine (1.5–2.0 eq) improves conversion.
  • Temperature : Reactions at 50–60°C reduce side products vs. room temperature.
  • Workup : Acidic washes (1M HCl) remove unreacted piperidine. Validate protocols via control experiments and HPLC purity checks .

Q. What strategies are effective for studying structure-activity relationships (SAR) of analogs?

  • Methodological Answer :
  • Analog Synthesis : Replace the nitro group with cyano or trifluoromethyl groups via SNAr.
  • Biological Assays : Test analogs in vitro (e.g., enzyme inhibition IC50, cytotoxicity MTT assays).
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to correlate electronic properties (HOMO/LUMO) with activity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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4-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride
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4-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride

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